molecular formula C16H13NOS3 B402160 (Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 302824-46-0

(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B402160
CAS No.: 302824-46-0
M. Wt: 331.5g/mol
InChI Key: LAEQRWPPVPGVRK-KAMYIIQDSA-N
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Description

(Z)-3-Phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a thiophen-2-ylmethylene substituent at position 5 and a phenethyl group at position 3 of the thioxothiazolidin-4-one core. The Z-configuration of the exocyclic double bond (CH=C) is critical for bioactivity, as geometric isomerism significantly influences molecular interactions with biological targets .

Properties

IUPAC Name

(5Z)-3-(2-phenylethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c18-15-14(11-13-7-4-10-20-13)21-16(19)17(15)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEQRWPPVPGVRK-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Thioureas react with α-halocarbonyl compounds (e.g., phenacyl bromides) in basic media to form the thiazolidinone ring. For example, phenethylamine-derived thiourea (1 ) reacts with chloroacetic acid in ethanol under reflux to yield 3-phenethyl-2-thioxothiazolidin-4-one (2 ) (Scheme 1).

Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Catalyst: Sodium acetate or triethylamine

  • Temperature: 80–100°C

  • Yield: 65–75%

Three-Component Reaction

A one-pot synthesis combines phenethylamine, carbon disulfide, and α-keto esters. For instance, phenethylamine, dimethyl acetylenedicarboxylate, and carbon disulfide in acetonitrile at 60°C yield 2 with 70–80% efficiency.

Knoevenagel Condensation: Introducing the Thiophen-2-Ylmethylene Group

The exocyclic double bond at C5 is introduced via Knoevenagel condensation between 2 and thiophene-2-carbaldehyde (3 ).

Classical Knoevenagel Protocol

2 and 3 undergo condensation in acetic acid with ammonium acetate as a catalyst (Scheme 2). The reaction proceeds at 110°C for 6–8 hours, yielding the target compound (4 ) as a Z-isomer.

Optimized Parameters

  • Solvent: Acetic acid or toluene

  • Catalyst: Piperidine, ammonium acetate, or l-proline

  • Temperature: 100–120°C

  • Yield: 60–70%

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 20 minutes) enhances reaction efficiency, achieving 85% yield with reduced side products. This method favors Z-selectivity due to rapid kinetics and controlled heating.

One-Pot Multicomponent Synthesis

A streamlined approach combines phenethylamine, thiophene-2-carbaldehyde, and thioglycolic acid in a single pot (Scheme 3). The reaction proceeds via:

  • Formation of a Schiff base between phenethylamine and aldehyde.

  • Cyclization with thioglycolic acid under acidic conditions.

Conditions

  • Solvent: Ethanol or water

  • Catalyst: K₂CO₃ or HCl

  • Temperature: 25–80°C

  • Yield: 50–60%

Structural Confirmation and Purity Analysis

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, CH=C), 7.45–7.20 (m, 7H, Ar-H), 4.15 (t, 2H, CH₂), 2.95 (t, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=S).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles between the thiophene and thiazolidinone planes averaging 15.2°.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Selectivity (Z:E)Scalability
Classical Knoevenagel60–706–895:5High
Microwave-Assisted850.398:2Moderate
One-Pot Multicomponent50–601290:10Low

Challenges and Optimization Strategies

  • Z-Selectivity : Microwave irradiation and proline catalysts improve Z-isomer dominance.

  • Purification : Recrystallization from DMSO/ethanol (1:3) enhances purity (>98%).

  • Byproduct Mitigation : Use of anhydrous solvents and inert atmospheres reduces oxidation byproducts.

Industrial Feasibility and Green Chemistry

  • Solvent Alternatives : Polyethylene glycol-300 or ionic liquids reduce environmental impact.

  • Catalyst Recycling : Silica-supported ammonium acetate enables reuse for 5 cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of (Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

The synthesis of this compound typically involves the Knoevenagel condensation reaction, where a thiazolidinone core is reacted with various aldehydes or ketones. The exocyclic double bond at the C5 position plays a crucial role in enhancing the biological activity of the resultant compounds. Various methods have been explored for synthesizing derivatives of 5-ene-4-thiazolidinones, which include one-pot multicomponent reactions and microwave-assisted synthesis techniques .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with thiazolidinone structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard chemotherapeutic agents like cisplatin .

In Vitro Studies

A study focused on synthesizing a series of 1,3,4-thiadiazole derivatives demonstrated that these compounds exhibited notable cytotoxic effects against HepG-2 and A-549 cell lines. The synthesized compounds were evaluated using molecular docking studies to predict their binding affinities to specific targets such as dihydrofolate reductase (DHFR) .

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound 20bHepG-210.5
Compound 20bA-54912.0

Structural Insights

The structural characteristics of this compound allow for significant electrophilic reactivity due to the conjugation between the arylidene fragment and the carbonyl group at C4. This property enhances its potential as a reactive drug candidate that can form covalent bonds with target proteins .

Broader Applications

Beyond its anticancer properties, compounds related to this compound have shown potential in various therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infectious diseases .
  • Anti-inflammatory Effects : The thiazolidinone framework has been associated with anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Chain Length and Position Effects

  • Antibacterial Activity: Longer carboxylic acid chains (e.g., hexanoic acid) at position 3 reduce activity in indole-based derivatives, while shorter chains (e.g., acetic acid) are optimal . For example: (Z)-5-(5-Methoxy-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one with propanoic acid substituents showed 50% lower activity than acetic acid analogs .
  • Antifungal Activity : Phenylacetic acid substituents maximize activity (e.g., compound 5f), whereas butyric acid decreases efficacy by 70% .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) Reference
(Z)-3-Allyl-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one (6b) 116–118 75 61.06/4.76/5.09
(Z)-3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (1) 198–200 85 59.20/5.12/4.30
(Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one 160–162 78 52.88/3.47/4.68

Biological Activity

(Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents in various diseases, including cancer, infections, and neurodegenerative disorders. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone core with a phenethyl and thiophene substituent. The presence of these functional groups is believed to influence its biological activity significantly.

  • Enzyme Inhibition :
    • The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the nervous system that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and cognitive functions .
    • Additionally, it may interact with other enzymes involved in cellular signaling pathways, contributing to its anticancer properties.
  • Antimicrobial Activity :
    • Preliminary studies indicate that thiazolidinone derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Potential :
    • Research suggests that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, compounds within this class have been evaluated for their cytotoxic effects on several cancer cell lines, including MCF-7 and HepG2, demonstrating significant inhibition of cell proliferation .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on various thiazolidinone derivatives demonstrated that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like sorafenib. These compounds induced apoptosis and arrested the cell cycle in cancer cells .
  • Neuroprotective Effects :
    • The ability of this compound to inhibit AChE suggests potential neuroprotective effects. In vitro studies have indicated that such inhibition could ameliorate symptoms associated with Alzheimer's disease by enhancing cholinergic transmission .
  • Antimicrobial Activity :
    • In vitro assays have demonstrated that derivatives of thiazolidinones possess moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can significantly enhance or reduce this activity .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AChE InhibitionHuman Neuroblastoma Cells13.15 μM
AnticancerMCF-70.37 μM
AntimicrobialE. coli0.21 μM

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (Z)-3-phenethyl-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield and stereochemistry?

  • Methodology : The compound is synthesized via Knoevenagel condensation , reacting 3-phenethyl-2-thioxothiazolidin-4-one with thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH, reflux). Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Stereoselectivity (Z-configuration) is confirmed via NMR coupling constants (e.g., δ 7.2–7.8 ppm for vinyl protons) and X-ray crystallography .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its purity?

  • Methodology : Key techniques include:

  • 1H/13C NMR : Assigns stereochemistry (Z-configuration via vinyl proton coupling) and aromatic substituents.
  • IR spectroscopy : Confirms C=O (1700–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.1).
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., S···S contacts) .

Q. What are the reported biological activities of this compound, and how do they compare to structurally similar thiazolidinones?

  • Methodology : Studies show antimicrobial (MIC: 8–16 µg/mL against MRSA), antifungal (MIC: 12 µg/mL vs. Candida), and anticancer activity (IC50: 10–15 µM in HeLa/MCF-7 cells). The thiophen-2-ylmethylene group enhances membrane permeability compared to benzylidene analogs, as shown in SAR studies .

Advanced Research Questions

Q. How do substituents on the thiophene or phenethyl groups modulate bioactivity, and what computational tools validate these structure-activity relationships (SAR)?

  • Methodology :

  • Electron-withdrawing groups (e.g., Cl, NO2) on the arylidene moiety increase enzyme inhibition (e.g., tubulin polymerization IC50: 2.1 µM).
  • DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking (e.g., binding to α-amylase) predict interactions with hydrophobic pockets.
  • Comparative studies : Thiophene derivatives exhibit superior π-π stacking vs. phenyl analogs, enhancing DNA intercalation .

Q. What molecular mechanisms underlie its anticancer effects, and how do experimental models resolve contradictions in cytotoxicity data?

  • Methodology :

  • Apoptosis assays (Annexin V/PI staining) confirm caspase-3/7 activation.
  • Contradictions : Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM) arise from cell line heterogeneity (e.g., p53 status) or assay conditions (serum concentration).
  • Pathway analysis : Western blotting reveals inhibition of PI3K/AKT and MAPK signaling .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict its stability, degradation pathways, and metabolite formation?

  • Methodology :

  • DFT : Models degradation under UV light, predicting cleavage of the thiophene-thiazolidinone bond (ΔG‡ = 85 kJ/mol).
  • HPLC-MS/MS : Identifies metabolites (e.g., sulfoxide derivatives) in simulated physiological conditions .

Q. What experimental strategies address contradictions in reported MIC values for bacterial strains?

  • Methodology :

  • Standardized protocols : Use CLSI guidelines for broth microdilution (pH 7.4, 37°C).
  • Synergy studies : Combine with β-lactams to overcome efflux pump-mediated resistance in Gram-negative bacteria .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 h) and improve yield (>80%) .
  • Bioactivity Validation : Employ 3D tumor spheroids to mimic in vivo conditions, addressing 2D monolayer limitations .
  • Data Reproducibility : Report solvent purity (HPLC-grade) and cell passage number to minimize variability .

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